molecular formula C10H9BrF3NO B8341450 3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide

3-Bromo-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B8341450
M. Wt: 296.08 g/mol
InChI Key: VNSFDTDHMDNYQA-UHFFFAOYSA-N
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Patent
US09126998B2

Procedure details

22.3 ml of 4-(trifluoromethyl)aniline (29 g, 179.6 mmol, 1 equivalent) were reacted with 19.6 ml (30 g, 179.6 mmol, 1 equivalent) of methyl 3-bromopropanoate and worked up analogously to Example 152A. The crude product obtained was then purified on a silica gel column (mobile phase: dichloromethane). This gave 20.3 g (37% of theory) of the title compound.
Quantity
22.3 mL
Type
reactant
Reaction Step One
Quantity
19.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:9]=[CH:8][C:6]([NH2:7])=[CH:5][CH:4]=1.[Br:12][CH2:13][CH2:14][C:15](OC)=[O:16]>>[Br:12][CH2:13][CH2:14][C:15]([NH:7][C:6]1[CH:8]=[CH:9][C:3]([C:2]([F:10])([F:11])[F:1])=[CH:4][CH:5]=1)=[O:16]

Inputs

Step One
Name
Quantity
22.3 mL
Type
reactant
Smiles
FC(C1=CC=C(N)C=C1)(F)F
Name
Quantity
19.6 mL
Type
reactant
Smiles
BrCCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCC(=O)NC1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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